3-乙基吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

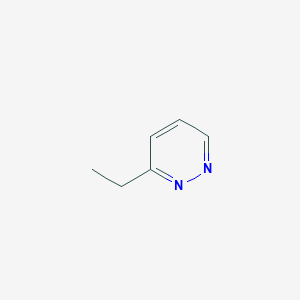

3-Ethylpyridazine is a chemical compound that belongs to the class of organic compounds known as pyridazines . It is characterized by a six-membered ring structure containing two nitrogen atoms and four carbon atoms . The compound is also known by other names such as 3-Ethylpyridin .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Ethylpyridazine, often involves [3 + n] cycloaddition reactions . These reactions are an important tool in the synthesis of heterocyclic rings, which are key components of many biologically active compounds . The pyridazine ring can be used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles .

Molecular Structure Analysis

The pyridazine ring, which is a part of 3-Ethylpyridazine, is endowed with unique physicochemical properties. It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .

Chemical Reactions Analysis

Pyridazine derivatives, including 3-Ethylpyridazine, have been shown to participate in a variety of chemical reactions. For instance, they can undergo [3 + n] cycloaddition reactions, which are key in the synthesis of new structural motifs . Additionally, they can participate in redox processes, which often pass through intermediates with short life-times .

科学研究应用

Medicinal Chemistry

Pyridazine derivatives, including 3-Ethylpyridazine, have emerged as privileged structures in heterocyclic chemistry due to their potential applications in medicinal chemistry . They have been shown to be of potential interest in medicinal chemistry .

Optoelectronics

3-Ethylpyridazine and its derivatives have applications in optoelectronics, particularly as fluorescent materials and sensors . Their unique physicochemical properties make them suitable for these applications .

Cycloaddition Reactions

3-Ethylpyridazine is used in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings . These reactions have been extensively studied, and 3-Ethylpyridazine plays a crucial role in them .

Drug Discovery

The pyridazine ring, including 3-Ethylpyridazine, has unique physicochemical properties that make it an attractive heterocycle for drug design . It has been advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring .

Molecular Recognition

3-Ethylpyridazine has unique applications in molecular recognition due to its high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .

Agricultural Applications

3-Alkoxypyridazines, which can include 3-Ethylpyridazine, have found application in the agricultural arena where a series of 6-(benzyloxy)pyridazin-3-amine derivatives has been studied for their potential to function as weed killers .

作用机制

Target of Action

Pyridazinone derivatives, a category that includes 3-ethylpyridazine, have been found to exhibit a wide range of pharmacological activities . These compounds have been associated with various biological targets, depending on the specific derivative and its functional groups .

Mode of Action

For instance, some 6-aryl-3(2H)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of pyridazinone derivatives can vary widely depending on their specific structure and functional groups .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Action Environment

It’s worth noting that the activity of pyridazinone derivatives can be influenced by various factors, including the specific conditions under which they are used .

属性

IUPAC Name |

3-ethylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-4-3-5-7-8-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHSTJOEAKXUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902499 |

Source

|

| Record name | NoName_3003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylpyridazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)

![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)

![2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2470482.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)